molecular formula C19H27NO2 B287771 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine

Katalognummer B287771
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: VBBJXPHTOKZIFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

Wirkmechanismus

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine works by selectively inhibiting BTK, which is a key enzyme involved in BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B cells, including malignant B cells. By inhibiting BTK, 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine blocks BCR signaling and induces apoptosis in B cells, leading to the death of malignant B cells.
Biochemical and Physiological Effects:
1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of B cell malignancies that involve the central nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine is its specificity for BTK, which reduces the risk of off-target effects. 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine is that it may not be effective in all B cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.

Zukünftige Richtungen

There are several potential future directions for the development of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine. One area of interest is the combination of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. Another potential direction is the development of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine for the treatment of autoimmune diseases, as BTK is also involved in the activation of immune cells. Finally, the optimization of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine dosing and scheduling may improve its efficacy and reduce the risk of toxicity in clinical trials.

Synthesemethoden

The synthesis of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine involves multiple steps, starting with the reaction of 2-phenylmethoxyethanol with 1-bromo-3-chloropropane to form 4-(2-phenylmethoxyethoxy)butyl bromide. This intermediate is then reacted with 1-piperidin-4-ylpent-2-yne to form the final product, 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine. The synthesis process has been optimized to produce high yields of pure 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine.

Wissenschaftliche Forschungsanwendungen

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has shown potent anti-tumor activity and has been well-tolerated. 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has also been shown to synergize with other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

Eigenschaften

Produktname

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine

Molekularformel

C19H27NO2

Molekulargewicht

301.4 g/mol

IUPAC-Name

1-[4-(2-phenylmethoxyethoxy)pent-2-ynyl]piperidine

InChI

InChI=1S/C19H27NO2/c1-18(9-8-14-20-12-6-3-7-13-20)22-16-15-21-17-19-10-4-2-5-11-19/h2,4-5,10-11,18H,3,6-7,12-17H2,1H3

InChI-Schlüssel

VBBJXPHTOKZIFV-UHFFFAOYSA-N

SMILES

CC(C#CCN1CCCCC1)OCCOCC2=CC=CC=C2

Kanonische SMILES

CC(C#CCN1CCCCC1)OCCOCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.